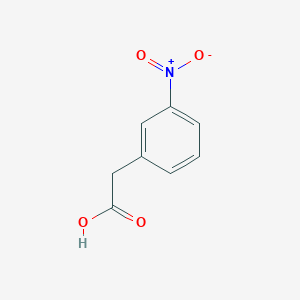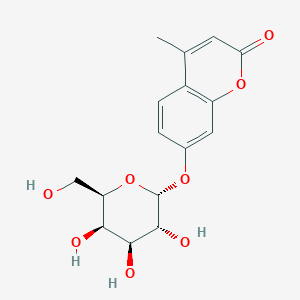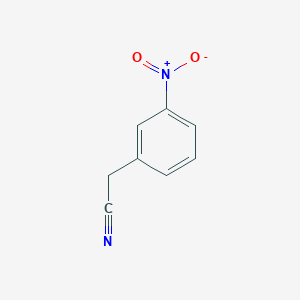
Methyl-β-Neuraminsäure
Übersicht
Beschreibung
Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, also known as Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, is a useful research compound. Its molecular formula is C₁₀H₁₉NO₈ and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
„Methyl-β-Neuraminsäure“ ist eine wichtige Verbindung in der biochemischen Forschung. Sie wird oft als Baustein bei der Synthese komplexer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was sie zu einem vielseitigen Werkzeug im Labor macht .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wird „this compound“ bei der Entwicklung neuer Medikamente eingesetzt. So wird sie beispielsweise bei der Herstellung von Prodrugs zur potenziellen Behandlung von Brustkrebs eingesetzt . Die Verbindung wird in einer neuen Prodrug-Aktivierungsstrategie eingesetzt, die auf der bioorthogonalen Staudinger-Reaktion basiert .
Glycoengineering
„this compound“ spielt eine wichtige Rolle in der metabolischen Glycoengineering. Die Azid-Reportergruppe kann durch metabolisches Glycoengineering von sialinsäurereichen Oberflächen-Glykanen unter Verwendung von Azid-modifizierten Monosacchariden auf die Oberfläche von Krebszellen eingebracht werden .
Chemotherapie-Effizienz
Die Verbindung wird verwendet, um die Effizienz von Chemotherapie-Ansätzen zu maximieren und Nebenwirkungen aufgrund einer Aktivierung an unerwünschten Stellen zu minimieren . Die Freisetzung der Muttersubstanz aus den Prodrugs zeigt sich abhängig vom Grad der metabolischen Markierung .
Echtzeitüberwachung des Biosynthesewegs
„this compound“ wird zur Echtzeitüberwachung des Biosynthesewegs der Sialinsäure verwendet . Ihr charakteristisches Signal ermöglicht unterschiedliche chemische Verschiebungen für die Biosynthese-Zwischenprodukte .
Gezielte Krebstherapie
„this compound“ wird in der gezielten Krebstherapie eingesetzt. Sie ist entscheidend, um die geringen Selektivitätsprofile derzeitiger Chemotherapien zwischen normalen Zellen und Krebszellen zu beheben .
Wirkmechanismus
Target of Action
Methyl beta-Neuraminic Acid, also known as (2S,4S,5R,6R)-5-AMINO-4-HYDROXY-2-METHOXY-6-[(1R,2R)-1,2,3-TRIHYDROXYPROPYL]OXANE-2-CARBOXYLIC ACID or Methyl 5-amino-3,5-dideoxy-D-glycero-beta-D-galacto-2-nonulopyranosidonic acid, is a derivative of neuraminic acid . Its primary targets include various enzymes such as Tetanus toxin, Sialidase, Endo-N-acetylneuraminidase, and Hemagglutinin-neuraminidase . These enzymes play crucial roles in various biological processes, including viral replication and bacterial infection .
Mode of Action
The compound’s mode of action involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This interaction with its targets leads to a halt in the life cycle of the virus, thereby inhibiting its spread .
Biochemical Pathways
Methyl beta-Neuraminic Acid affects the biochemical pathways related to the synthesis and function of sialic acids . Sialic acids are a family of monosaccharides commonly presented on the termini of glycans in higher animals and some microorganisms . They play a crucial role in various biological functions, including cell-cell communication, immunity, and pathogenesis .
Result of Action
The result of Methyl beta-Neuraminic Acid’s action is the inhibition of viral replication and spread . By blocking the function of the viral neuraminidase protein, the compound prevents the virus from budding from the host cell, thereby halting the viral life cycle .
Action Environment
The action, efficacy, and stability of Methyl beta-Neuraminic Acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other compounds . .
Biochemische Analyse
Biochemical Properties
Methyl beta-Neuraminic Acid is involved in several biochemical reactions, primarily as a component of glycoproteins and glycolipids. It interacts with various enzymes, such as sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialylated glycoconjugates, which are critical for cell-cell communication and immune response. Additionally, Methyl beta-Neuraminic Acid interacts with neuraminidases, enzymes that cleave sialic acid residues from glycoconjugates, playing a role in the regulation of these molecules .
Cellular Effects
Methyl beta-Neuraminic Acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is a key component of the glycocalyx, the outer layer of the cell membrane, where it modulates cell-cell interactions and immune recognition. The presence of Methyl beta-Neuraminic Acid on the cell surface can affect cell signaling pathways by interacting with sialic acid-binding immunoglobulin-like lectins (SIGLECs), which are involved in immune regulation . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, Methyl beta-Neuraminic Acid exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, such as SIGLECs, modulating immune responses and cell signaling pathways. Furthermore, Methyl beta-Neuraminic Acid can act as a substrate for sialyltransferases and neuraminidases, influencing the synthesis and degradation of sialylated glycoconjugates . These interactions can lead to changes in gene expression and cellular function, contributing to the regulation of various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl beta-Neuraminic Acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by neuraminidases, leading to the release of free sialic acid . Long-term exposure to Methyl beta-Neuraminic Acid in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling and immune responses.
Dosage Effects in Animal Models
The effects of Methyl beta-Neuraminic Acid vary with different dosages in animal models. At low doses, it can enhance immune responses and improve cell signaling. At high doses, it may exhibit toxic effects, such as inducing inflammation and disrupting cellular metabolism . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse reactions.
Metabolic Pathways
Methyl beta-Neuraminic Acid is involved in the sialic acid biosynthesis pathway, where it is synthesized from N-acetylmannosamine and phosphoenolpyruvate through a series of enzymatic reactions . It can also be incorporated into glycoproteins and glycolipids through the action of sialyltransferases. The metabolic flux of Methyl beta-Neuraminic Acid can influence the levels of sialylated glycoconjugates, affecting various biological processes.
Transport and Distribution
Within cells and tissues, Methyl beta-Neuraminic Acid is transported and distributed through specific transporters and binding proteins. It can be transported across cell membranes by sialic acid transporters and incorporated into the glycocalyx . The localization and accumulation of Methyl beta-Neuraminic Acid can influence its biological activity and function.
Subcellular Localization
Methyl beta-Neuraminic Acid is primarily localized in the glycocalyx, the outer layer of the cell membrane, where it plays a crucial role in cell-cell interactions and immune recognition . It can also be found in various cellular compartments, including the Golgi apparatus and endoplasmic reticulum, where it is involved in the synthesis and modification of glycoproteins and glycolipids. Post-translational modifications, such as glycosylation, can direct Methyl beta-Neuraminic Acid to specific cellular compartments, influencing its activity and function.
Eigenschaften
IUPAC Name |
(2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-18-10(9(16)17)2-4(13)6(11)8(19-10)7(15)5(14)3-12/h4-8,12-15H,2-3,11H2,1H3,(H,16,17)/t4-,5+,6+,7+,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQZDUAKZZNEF-APDUKXCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309363 | |
| Record name | 2-O-Methyl-β-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56144-08-2 | |
| Record name | 2-O-Methyl-β-neuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56144-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-Methyl-β-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-3,5-dideoxy-D-glycero-β-D-galacto-2-nonulopyranosidonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)









